1-[(tert-Butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid
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Overview
Description
1-[(tert-Butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid is a compound that features a piperidine ring substituted with a tert-butoxycarbonyl (BOC) protecting group and a cyclopropyl group. The BOC group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-Butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid typically involves the protection of the piperidine nitrogen with a BOC group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and sustainability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-[(tert-Butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Aluminum chloride and trimethylsilyl iodide are used for selective cleavage of the BOC group.
Major Products Formed
The major products formed from these reactions include the deprotected amine, various oxidized derivatives, and substituted piperidine compounds.
Scientific Research Applications
1-[(tert-Butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(tert-Butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid primarily involves the protection of the amine group by the BOC group. The BOC group is introduced through nucleophilic attack on di-tert-butyl dicarbonate, forming a stable carbamate linkage . The protected amine can then undergo various synthetic transformations without interference from the amine functionality. Deprotection is achieved through acid-catalyzed cleavage, regenerating the free amine .
Comparison with Similar Compounds
Similar Compounds
N-BOC-4-Piperidinecarboxylic acid: Similar in structure, with the BOC group protecting the amine functionality.
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid: Used as an intermediate in the synthesis of antiviral drugs.
(Tert-Butoxy)Carbonyl Arg (Boc)2-OH: A symmetrical compound used in peptide synthesis.
Uniqueness
1-[(tert-Butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules where specific spatial arrangements are required.
Properties
Molecular Formula |
C14H23NO4 |
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Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-8-4-5-10(12(16)17)11(15)9-6-7-9/h9-11H,4-8H2,1-3H3,(H,16,17) |
InChI Key |
HVEGVUCDDCZOSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1C2CC2)C(=O)O |
Origin of Product |
United States |
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